3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid
Overview
Description
3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C8H9ClO4S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features both chloro and isopropylsulfonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis often begins with thiophene-2-carboxylic acid.
Chlorination: The thiophene ring is chlorinated at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The isopropylsulfonyl group is introduced at the 4-position through a sulfonylation reaction, using reagents like isopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or azides.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Its derivatives may be used in the development of organic semiconductors or conductive polymers.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The isopropylsulfonyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid
- 3-Bromo-4-(isopropylsulfonyl)thiophene-2-carboxylic acid
- 3-Chloro-4-(ethylsulfonyl)thiophene-2-carboxylic acid
Uniqueness
3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid is unique due to the specific combination of its substituents, which confer distinct chemical properties and reactivity. The isopropylsulfonyl group, in particular, can influence the compound’s solubility, stability, and biological activity, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
3-chloro-4-propan-2-ylsulfonylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-4(2)15(12,13)5-3-14-7(6(5)9)8(10)11/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTCUNQIEVRDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384836 | |
Record name | 3-Chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-26-3 | |
Record name | 3-Chloro-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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